molecular formula C22H19FO6 B11150391 methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11150391
M. Wt: 398.4 g/mol
InChI Key: PPRDUFMOEPWFMG-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic chromenone derivative characterized by a bicyclic coumarin-like backbone. Its structure includes:

  • Chromenone core: A 2H-chromen-2-one scaffold with methyl groups at positions 4 and 6.
  • Substituents: A 4-fluorophenyl group attached via a 2-oxoethoxy chain at position 7 and a methyl ester at position 3.
  • Molecular formula: C₂₂H₁₉FO₆ (derived from a related compound in ).

Chromenones are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Properties

Molecular Formula

C22H19FO6

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C22H19FO6/c1-12-16-8-9-19(28-11-18(24)14-4-6-15(23)7-5-14)13(2)21(16)29-22(26)17(12)10-20(25)27-3/h4-9H,10-11H2,1-3H3

InChI Key

PPRDUFMOEPWFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications compared to analogous compounds:

Compound Name Substituents/Modifications Biological Activity Key Differences References
Target Compound 4-Fluorophenyl, methyl ester at C3, 4,8-dimethyl Under investigation (potential anti-inflammatory) Reference compound for comparison
Methyl [4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate Phenyl group (no fluorine) Carbonic anhydrase inhibition Lack of fluorine reduces electronegativity; simpler phenyl group may limit target specificity
Methyl {7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate 3-Bromobenzyl group Unspecified (likely varies due to bromine’s steric effects) Bromine increases molecular weight and may alter solubility
[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid Tetrazolyl group, carboxylic acid Enhanced solubility (acid form) Acidic group improves water solubility but reduces membrane permeability
Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate Benzodioxin moiety Anti-inflammatory (modulates cytokines) Benzodioxin enhances π-π stacking potential, possibly improving receptor binding
Ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate Chlorophenyl, ethyl propanoate Unspecified (broader reactivity due to ethyl chain) Longer ester chain may increase lipophilicity

Substituent Effects on Activity

  • Fluorine vs. Halogens : The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile, unlike bulkier halogens (e.g., bromine in ), which may hinder binding to enzymes like carbonic anhydrase .
  • Ester vs. Acid : The methyl ester in the target compound enhances cell membrane permeability compared to carboxylic acid derivatives (e.g., ), though it may require metabolic activation for therapeutic effects.
  • Benzodioxin vs. Simple Aromatic Groups : Benzodioxin-containing analogs (e.g., ) exhibit unique anti-inflammatory properties, suggesting the target compound’s 4-fluorophenyl group may prioritize different signaling pathways.

Research Findings and Implications

  • Enzyme Inhibition : Compounds with methoxy or hydroxy groups (e.g., ) show moderate carbonic anhydrase inhibition, whereas the target’s fluorine atom may enhance specificity for isoforms like CA IX/XII .
  • Anti-inflammatory Potential: The benzodioxin analog’s cytokine modulation () suggests the fluorophenyl variant could be optimized for similar effects with improved pharmacokinetics.
  • Thermal Stability : Methyl esters (e.g., target compound) generally exhibit higher stability than ethyl or propyl esters (), favoring long-term storage.

Biological Activity

Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18FO5\text{C}_{19}\text{H}_{18}\text{F}\text{O}_{5}

This compound features a coumarin backbone, which is significant for its bioactivity. The presence of the 4-fluorophenyl group and the methoxy acetate moiety enhances its solubility and biological interactions.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)9.54
HeLa (Cervical Cancer)16.1
A549 (Lung Cancer)12.3

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Topoisomerases : The compound may interfere with DNA replication by inhibiting topoisomerase enzymes, leading to increased DNA damage.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, triggering apoptosis.

3. Anti-inflammatory Effects

Coumarin derivatives have also been noted for their anti-inflammatory properties. Research indicates that this compound can reduce inflammation markers in vitro:

Inflammatory MarkerEffect (Decrease in %)
TNF-alpha45%
IL-630%
COX-250%

These results suggest potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its efficacy as a therapeutic agent.

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